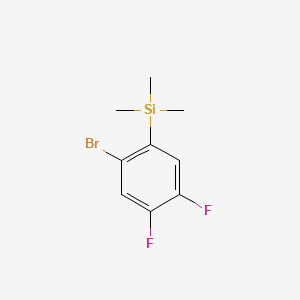

(2-Bromo-4,5-difluorophenyl)trimethylsilane

Description

(2-Bromo-4,5-difluorophenyl)trimethylsilane is a halogenated aryltrimethylsilane derivative characterized by a bromine atom at the 2-position and fluorine atoms at the 4- and 5-positions on the benzene ring, with a trimethylsilyl (-Si(CH₃)₃) group attached. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as a protecting group for hydroxyl functionalities in complex molecule assembly. Its structural features—bromine as a leaving group, fluorine atoms for electronic modulation, and the silyl group for steric protection—make it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C9H11BrF2Si |

|---|---|

Molecular Weight |

265.17 g/mol |

IUPAC Name |

(2-bromo-4,5-difluorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H11BrF2Si/c1-13(2,3)9-5-8(12)7(11)4-6(9)10/h4-5H,1-3H3 |

InChI Key |

CSITVAZXFKMLMF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C(=C1)F)F)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Bromo-4,5-difluorophenyl)trimethylsilane typically involves the lithiation of a dibromo-difluorobenzene precursor at low temperature, followed by quenching with chlorotrimethylsilane to install the trimethylsilyl group selectively at the desired position on the aromatic ring.

Detailed Procedure from Literature

A representative and well-documented method is adapted from a Royal Society of Chemistry supporting information document detailing the synthesis of related trimethylsilyl-substituted bromopyridines and phenyl derivatives:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2,4-Dibromodifluorobenzene (precursor) in dry diethyl ether, cooled to -78 °C | Slow addition of n-butyllithium (n-BuLi, 2.5 M in hexane) over 10 minutes to generate the aryllithium intermediate | Pale yellow solution formed; stirring for 1 hour at -78 °C ensures complete lithiation |

| 2 | Addition of chlorotrimethylsilane (TMSCl) | Quenching of the aryllithium intermediate with TMSCl at -78 °C, then warming to room temperature overnight | Trimethylsilyl group introduced selectively at the lithiated position |

| 3 | Workup | Addition of water to quench remaining reagents, separation of organic layer, drying over magnesium sulfate (MgSO4), and concentration under reduced pressure | Crude product obtained |

| 4 | Purification | Vacuum distillation or silica gel chromatography | Yields approximately 75%; boiling point around 81-84 °C at 1.5 mmHg; characterized by ^1H NMR with a singlet at ~0.31 ppm corresponding to the trimethylsilyl protons |

This method is analogous to the synthesis of 2-Bromo-4-(trimethylsilyl)pyridine, indicating the robustness of the lithiation-silylation approach for aromatic bromodifluoro compounds.

Reaction Scheme

$$

\text{2,4-Dibromodifluorobenzene} \xrightarrow[\text{Et_2O, -78 °C}]{\text{n-BuLi}} \text{Aryllithium intermediate} \xrightarrow[\text{rt, overnight}]{\text{TMSCl}} \text{(2-Bromo-4,5-difluorophenyl)trimethylsilane}

$$

Analytical Characterization

- [^1H NMR (300 MHz, CDCl3)](pplx://action/followup): The trimethylsilyl group appears as a singlet around 0.31 ppm integrating for 9 protons.

- Boiling Point: Approximately 81-84 °C under reduced pressure (1.5 mmHg).

- Yield: Typically 75-76% after purification by vacuum distillation.

Comparative Analysis of Preparation Methods

| Parameter | Lithiation-Silylation Method |

|---|---|

| Starting Material | 2,4-Dibromodifluorobenzene |

| Key Reagents | n-Butyllithium, Chlorotrimethylsilane |

| Solvent | Dry diethyl ether |

| Temperature | -78 °C (lithiation), room temperature (silylation) |

| Purification | Vacuum distillation or silica gel chromatography |

| Yield | 75-76% |

| Advantages | High regioselectivity, good yield, well-established procedure |

| Limitations | Requires handling of pyrophoric n-BuLi and low-temperature conditions |

This method is the most direct and reliable for preparing (2-Bromo-4,5-difluorophenyl)trimethylsilane, as supported by peer-reviewed literature.

Additional Notes and Research Findings

- The lithiation step must be carefully controlled at low temperature (-78 °C) to avoid side reactions and ensure regioselectivity.

- Chlorotrimethylsilane is added in slight excess to ensure complete silylation.

- The reaction is typically performed under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.

- Purification by vacuum distillation is preferred to avoid decomposition and to obtain a pure product.

- The method is adaptable to other bromodifluorophenyl derivatives, indicating its general applicability in organosilicon chemistry.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.

Acids or Bases: For hydrolysis of the trimethylsilyl group.

Major Products Formed

Substitution Products: Depending on the nucleophile used.

Coupling Products: Biaryl compounds from Suzuki-Miyaura reactions.

Phenols: From hydrolysis of the trimethylsilyl group.

Scientific Research Applications

Chemistry

(2-Bromo-4,5-difluorophenyl)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It is also used in the synthesis of fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

Biology and Medicine

In medicinal chemistry, this compound is used to introduce fluorine atoms into drug molecules, which can enhance their metabolic stability and bioavailability. Fluorinated compounds often exhibit improved pharmacokinetic properties.

Industry

In the chemical industry, (2-Bromo-4,5-difluorophenyl)trimethylsilane is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-difluorophenyl)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom is displaced by a nucleophile, while in coupling reactions, the trimethylsilyl group can be activated to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane (CAS 2104695-66-9)

- Structural Difference : Methoxy (-OCH₃) groups replace fluorine atoms at positions 4 and 3.

- Impact : Methoxy groups are electron-donating, enhancing ring nucleophilicity compared to electron-withdrawing fluorine. This reduces electrophilic substitution reactivity but increases stability in acidic conditions.

- Applications : Preferred in reactions requiring electron-rich aromatic systems, such as Ullmann couplings .

(2-Bromo-4,5-difluorophenyl)methanol (CAS 476622-89-6)

- Structural Difference : A hydroxyl (-OH) group replaces the trimethylsilyl group.

- Impact : The absence of the silyl group eliminates steric protection, making the compound more reactive but less stable under basic or nucleophilic conditions.

- Applications : Used as a precursor for silylation reactions to generate protected intermediates .

(2-Bromo-4,5-difluorophenyl)acetic acid (CAS 883502-07-6)

- Structural Difference : An acetic acid (-CH₂COOH) side chain replaces the trimethylsilyl group.

- Impact : Introduces carboxylic acid functionality, enabling conjugation with amines or alcohols. The acidic proton limits use in moisture-sensitive reactions.

- Applications : Key in peptide coupling and bioconjugation strategies .

Boron-Containing Analogs

2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-12-4)

- Structural Difference : A boronate ester replaces the trimethylsilyl group.

- Impact : The boron moiety enables Suzuki-Miyaura cross-coupling with aryl halides. The fluorine atoms enhance oxidative stability of the boronate.

- Applications : Widely used in C-C bond formation for pharmaceutical intermediates .

Halogen and Silyl Group Variations

(4-Chlorophenyl)methoxy-trimethylsilane (CAS 184000-11-1)

- Structural Difference : Chlorine replaces bromine, and a methoxy group is attached to the silyl group.

- Impact : Chlorine’s weaker leaving-group ability compared to bromine reduces reactivity in substitution reactions. The methoxy-silyl group offers dual functionality for orthogonal protection strategies.

- Applications : Utilized in stepwise deprotection protocols .

Comparative Data Table

Key Research Findings

- Electronic Effects: Fluorine atoms in (2-Bromo-4,5-difluorophenyl)trimethylsilane significantly lower the LUMO energy of the aromatic ring, facilitating nucleophilic aromatic substitution compared to non-fluorinated analogs .

- Steric Influence : The trimethylsilyl group shields the para-positions, directing electrophilic attacks to the meta-position—a feature absent in smaller substituents like -OH or -CH₃ .

- Thermal Stability : Silyl derivatives exhibit higher thermal stability (decomposition >200°C) than boronate esters or carboxylic acid analogs, which degrade below 150°C .

Biological Activity

(2-Bromo-4,5-difluorophenyl)trimethylsilane is a silane compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom and two fluorine atoms attached to a phenyl ring, along with a trimethylsilane group. Its molecular formula can be denoted as .

Biological Activity Overview

Research indicates that silane compounds, including (2-Bromo-4,5-difluorophenyl)trimethylsilane, exhibit various biological activities such as antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Recent studies have shown that compounds similar to (2-Bromo-4,5-difluorophenyl)trimethylsilane possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures displayed MIC values against various bacterial strains. For example, derivatives exhibited effectiveness against Staphylococcus aureus and E. coli with MIC values ranging from 0.20 μg/mL to 1.56 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 117c | MRSA | 0.20 |

| 117d | E. coli | 1.56 |

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Studies suggest that similar silane compounds may inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma .

Structure-Activity Relationship (SAR)

Understanding the SAR of (2-Bromo-4,5-difluorophenyl)trimethylsilane is crucial for optimizing its biological activity. Key observations include:

- Halogen Substitution : The presence of bromine and fluorine enhances the lipophilicity and bioavailability of the compound.

- Trimethylsilane Group : This functional group is known to improve the stability and solubility of silane compounds in biological systems.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

-

Study on CFTR Potentiators : A study identified several compounds that function as potentiators for cystic fibrosis transmembrane conductance regulator (CFTR), showing that modifications in the phenyl ring can significantly affect their activity .

- Key Findings : Compounds were tested on F508del-CFTR cells, revealing dose-dependent activation patterns.

- Antimicrobial Efficacy : Another study evaluated a series of brominated silanes against various pathogens, confirming their effectiveness through agar diffusion methods .

Q & A

Q. What are the key synthetic routes for preparing (2-Bromo-4,5-difluorophenyl)trimethylsilane, and how are intermediates characterized?

The compound is typically synthesized via multi-step halogenation and silylation reactions. For example, bromo- and fluoro-substituted aromatic precursors (e.g., 2-bromo-4,5-difluorobenzaldehyde) are functionalized with trimethylsilyl groups under palladium-catalyzed coupling or nucleophilic substitution conditions. Intermediates are characterized using LCMS (e.g., m/z 294 [M+H]+) and HPLC retention times (e.g., 0.66 minutes under SQD-FA05 conditions) to confirm purity and structural integrity .

Q. Which spectroscopic methods are most effective for confirming the structure of (2-Bromo-4,5-difluorophenyl)trimethylsilane?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the substitution pattern on the aromatic ring and the trimethylsilyl group.

- High-resolution mass spectrometry (HRMS) validates the molecular formula, while FT-IR identifies Si–C and C–Br bonds.

- HPLC under standardized conditions (e.g., SQD-FA05) ensures analytical reproducibility .

Q. What are the common reactivity patterns of (2-Bromo-4,5-difluorophenyl)trimethylsilane in cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, while the silyl group can act as a directing or protecting moiety. Fluorine substituents influence regioselectivity in nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

Advanced Research Questions

Q. How can contradictory data in cross-coupling yields be resolved when using (2-Bromo-4,5-difluorophenyl)trimethylsilane as a substrate?

Contradictions often arise from competing side reactions (e.g., protodehalogenation or silyl group cleavage). Systematic optimization of:

Q. What computational methods predict the regioselectivity of electrophilic substitutions on (2-Bromo-4,5-difluorophenyl)trimethylsilane?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to bromine, while the silyl group sterically blocks ortho positions. Experimental validation via X-ray crystallography or isotopic labeling is recommended .

Q. How does the stability of (2-Bromo-4,5-difluorophenyl)trimethylsilane under acidic or basic conditions impact its utility in multi-step syntheses?

The trimethylsilyl group is susceptible to hydrolysis under acidic conditions (e.g., TFA), necessitating protective strategies like silyl ether stabilization . In basic media, competing dehydrohalogenation of the C–Br bond may occur. Stability studies using accelerated degradation testing (e.g., 40°C/75% RH) guide solvent and reagent selection .

Q. What are the challenges in scaling up the synthesis of (2-Bromo-4,5-difluorophenyl)trimethylsilane while maintaining enantiomeric purity?

Key challenges include:

- Purification : Column chromatography scalability vs. recrystallization efficiency.

- Byproduct formation : Trace metal residues from catalysts affecting downstream reactions.

- Cost-effective fluorination : Selective fluorinating agents (e.g., Selectfluor®) vs. hazardous alternatives like HF .

Methodological Guidance

- Contradictory Data Analysis : Use Design of Experiments (DoE) to isolate variables affecting reaction outcomes.

- Regioselectivity Optimization : Combine DFT predictions with kinetic isotope effect (KIE) studies to refine substitution pathways.

- Stability Testing : Employ QbD (Quality by Design) principles for stress testing under varied pH, temperature, and light conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.